Cobimetinib (R-énantiomère)

Vue d'ensemble

Description

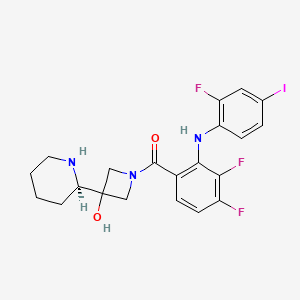

Cobimetinib (R-enantiomer) is a less active enantiomer of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). MEK is a critical component of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and survival. Cobimetinib (R-enantiomer) is primarily used in scientific research to study the effects of MEK inhibition.

Applications De Recherche Scientifique

Cobimetinib (R-enantiomer) has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of MEK inhibitors.

Biology: Researchers use it to investigate the role of MEK in cellular signaling pathways.

Medicine: It serves as a tool to understand the therapeutic potential and mechanism of action of MEK inhibitors in cancer treatment.

Industry: It is used in the development of new pharmaceuticals targeting the MAPK/ERK pathway.

Mécanisme D'action

Target of Action

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .

Mode of Action

Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .

Biochemical Pathways

The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

Pharmacokinetics

Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .

Action Environment

The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .

Analyse Biochimique

Biochemical Properties

Cobimetinib (R-enantiomer) plays a crucial role in inhibiting the MEK1 and MEK2 enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib (R-enantiomer) prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to reduced cell proliferation and increased apoptosis . The compound interacts with various proteins and enzymes, including BRAF, which is often mutated in melanoma .

Cellular Effects

Cobimetinib (R-enantiomer) has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by blocking the MAPK/ERK signaling pathway . This inhibition leads to decreased gene expression related to cell survival and proliferation . Additionally, Cobimetinib (R-enantiomer) affects cellular metabolism by altering the expression of genes involved in metabolic pathways . It also influences cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Cobimetinib (R-enantiomer) involves its binding to the MEK1 and MEK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of ERK1/2, which is a critical step in the MAPK/ERK signaling pathway . By blocking this pathway, Cobimetinib (R-enantiomer) reduces cell proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1 and MEK2 ensures that it specifically targets the dysregulated signaling pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobimetinib (R-enantiomer) have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on MEK1 and MEK2 over extended periods . Long-term studies have shown that Cobimetinib (R-enantiomer) can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure to the compound may result in the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of Cobimetinib (R-enantiomer) vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Cobimetinib (R-enantiomer) can lead to adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Cobimetinib (R-enantiomer) is metabolized primarily in the liver through oxidation and glucuronidation pathways . The enzymes involved in its metabolism include cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7) . These metabolic pathways result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can be influenced by other drugs that affect the activity of CYP3A4 and UGT2B7 .

Transport and Distribution

Cobimetinib (R-enantiomer) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The transport and distribution of Cobimetinib (R-enantiomer) can be affected by factors such as drug interactions and genetic variations in transport proteins .

Subcellular Localization

The subcellular localization of Cobimetinib (R-enantiomer) is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity is dependent on its ability to reach and bind to its target enzymes within the cytoplasm . The subcellular localization of Cobimetinib (R-enantiomer) ensures that it effectively inhibits the MAPK/ERK signaling pathway in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cobimetinib (R-enantiomer) involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the construction of the benzimidazole core through a series of condensation reactions.

Introduction of the side chains: The side chains are introduced through nucleophilic substitution reactions.

Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the R-enantiomer.

Industrial Production Methods

Industrial production of Cobimetinib (R-enantiomer) follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.

Use of chiral catalysts: Chiral catalysts are employed to enhance the selectivity for the R-enantiomer.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cobimetinib (R-enantiomer) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of Cobimetinib (R-enantiomer) with modified functional groups, which are useful for studying structure-activity relationships.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trametinib: Another MEK inhibitor with a similar mechanism of action.

Selumetinib: A selective MEK1/2 inhibitor used in cancer research.

Binimetinib: A MEK inhibitor with applications in treating melanoma.

Uniqueness

Cobimetinib (R-enantiomer) is unique due to its specific enantiomeric form, which provides insights into the stereochemistry and activity relationship of MEK inhibitors. Unlike its more active counterpart, Cobimetinib, the R-enantiomer allows researchers to study the effects of reduced MEK inhibition, contributing to a deeper understanding of the compound’s pharmacodynamics and pharmacokinetics.

Propriétés

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585319 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934660-94-3 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)